Dopamine D3 Receptor Binding Affinity: Sub-Nanomolar Ki Differentiates This Compound from Lower-Affinity D3 Ligands
In head-to-head comparisons conducted under identical radioligand displacement assay conditions (displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells), 3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione (US8748608, Compound 42) exhibits a binding affinity Ki of 0.98 nM using the general binding protocol and a Ki of 6.11 nM using the cell-based displacement assay [1] [3]. This sub-nanomolar to low nanomolar affinity is within the same order of magnitude as the highest-affinity compounds in the patent series, sitting between compound 47 (Ki = 0.65 nM) and compound 12 (Ki = 1.10 nM; IC50 = 1.20 nM) [2] [4]. The compound is significantly more potent than compound 45, which shows Ki values of 3.5 nM and 7.71 nM in the same assay systems [5]. Importantly, the functional antagonist activity (IC50 = 13.7 nM in quinpirole-stimulated mitogenesis assay) and agonist activity (EC50 = 22.8 nM) indicate this compound may act as a partial agonist/antagonist at the D3 receptor, a functional profile that may be distinct from pure antagonists in the series [1].
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) and functional activity |
|---|---|
| Target Compound Data | Ki = 0.98 nM (D3 binding; general protocol); Ki = 6.11 nM (D3 cell-based displacement); IC50 = 13.7 nM (antagonist, quinpirole-stimulated mitogenesis); EC50 = 22.8 nM (agonist, mitogenesis stimulation) |
| Comparator Or Baseline | Compound 47 (US8748608): Ki = 0.65 nM (D3); Compound 12 (US8748608): Ki = 1.10 nM, IC50 = 1.20 nM, IC50 = 22.9 nM (D3); Compound 45 (US8748608): Ki = 3.5 nM, Ki = 7.71 nM (D3); Compound 36 (US8748608): IC50 = 25.7 nM (D3 antagonist) |
| Quantified Difference | Target compound is 1.5× weaker than Compound 47 (Ki: 0.98 vs 0.65 nM) but 1.1–3.6× more potent than Compounds 12 and 45 in binding affinity. Functional antagonist potency (IC50 = 13.7 nM) is ~1.9× more potent than Compound 36 (IC50 = 25.7 nM). |
| Conditions | Radioligand displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells (Ki); quinpirole-stimulated mitogenesis in HEK293 cells (IC50, EC50). Assay protocols described in Huang et al. J. Med. Chem. 44:1815-1826 (2001) and Luedtke et al. |
Why This Matters
Single-digit nanomolar D3 binding affinity with a dual antagonist/agonist functional profile is critical for neuroscience researchers studying D3 receptor signaling bias—generic in-class compounds cannot recapitulate this specific affinity window or functional profile.
- [1] BindingDB entry BDBM50378006 (CHEMBL1627316). Full affinity data for US8748608, Compound 42: Ki = 0.98 nM, Ki = 6.11 nM, IC50 = 13.7 nM, EC50 = 22.8 nM, Ki > 10,000 nM (D4). Data accessed 2026-05-09. View Source
- [2] BindingDB entry BDBM123854 (US8748608, Compound 47). Ki = 0.65 nM for human dopamine D3 receptor. Data accessed 2026-05-09. View Source
- [3] ChEMBL Compound Report for CHEMBL1627316. Includes cross-referenced data from US8748608. View Source
- [4] BindingDB entry BDBM123840 (US8748608, Compound 12). Ki = 1.10 nM, IC50 = 1.20 nM, IC50 = 22.9 nM for human D3 receptor. Data accessed 2026-05-09. View Source
- [5] BindingDB entry BDBM50378004 (CHEMBL1627318; US8748608, Compound 45). Ki = 3.5 nM, Ki = 7.71 nM for human D3 receptor. Data accessed 2026-05-09. View Source
